tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMTYLUKCLIYBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC1NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290626-06-0 | |
| Record name | rac-tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base-Promoted Heterocyclization of Alkyl N-(Dibromocyclohexyl)carbamates
One of the most documented and efficient methods for synthesizing 7-azabicyclo[2.2.1]heptane derivatives, including tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate, involves the sodium hydride (NaH)-promoted heterocyclization of alkyl N-(cis-3, trans-4-dibromocyclohex-1-yl)carbamates.
Procedure:
The reaction is carried out by treating the dibromocyclohexyl carbamate precursor with sodium hydride in dimethylformamide (DMF) at room temperature. This promotes intramolecular nucleophilic substitution leading to the formation of the bicyclic azabicyclo[2.2.1]heptane core.Outcomes:
For example, tert-butyl N-(cis-3, trans-4-dibromocyclohex-1-yl)carbamate undergoes this transformation to yield 2-bromo-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane with a 52% yield. Subsequent elimination of hydrogen bromide using potassium tert-butoxide (t-BuOK) affords 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene in 78% yield, which is an important intermediate in further synthetic applications.Mechanistic Insights:
The reaction mechanism involves the base-induced deprotonation and intramolecular nucleophilic attack, with the nitrogen atom of the carbamate acting as the nucleophile. Density Functional Theory (DFT) calculations have been used to rationalize the formation of different adducts depending on the configuration of the starting dibromocyclohexyl carbamates.
Protection of the Azabicyclo[2.2.1]heptane Amine with tert-Butyl Carbamate
After synthesizing the bicyclic amine, protection of the nitrogen is typically achieved by reaction with tert-butyl chloroformate (Boc anhydride) to form the tert-butyl carbamate derivative.
Typical Reaction:
The free amine group on the azabicyclo[2.2.1]heptane scaffold is reacted with tert-butyl chloroformate under mild basic conditions (e.g., in the presence of a base like triethylamine) to yield this compound.Significance:
This step is crucial for stabilizing the amine functionality and increasing the compound's utility as a building block in organic synthesis and drug design.
Alternative Methods and Considerations
Trifluoroacetamide Precursors:
The use of N-(dibromocyclohexyl)-2,2,2-trifluoroacetamides as starting materials has been reported to give cleaner reactions and better yields in forming the bicyclic core compared to carbamates, although subsequent conversion to the tert-butyl carbamate derivative is still required.Reaction Conditions:
The choice of solvent (DMF), base (NaH), and temperature (room temperature) are critical parameters influencing the yield and purity of the product. The stereochemistry of the starting dibromocyclohexyl carbamates also affects the reaction pathway and product distribution.
Summary Table of Preparation Methods
| Step No. | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | tert-butyl N-(cis-3, trans-4-dibromocyclohex-1-yl)carbamate | NaH, DMF, room temperature | 2-bromo-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane | 52 | Base-promoted heterocyclization; intramolecular nucleophilic substitution |
| 2 | Above product | t-BuOK, elimination of HBr | 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene | 78 | Hydrogen bromide elimination step; intermediate for further synthesis |
| 3 | 7-Azabicyclo[2.2.1]heptane amine | tert-butyl chloroformate, base (e.g., Et3N) | This compound | Variable | Protection of amine as carbamate; enhances stability and synthetic utility |
Research Findings and Practical Notes
The sodium hydride-promoted heterocyclization is a convenient and relatively high-yielding method for constructing the bicyclic core of this compound.
The stereochemical configuration of the dibromocyclohexyl precursors significantly influences the reaction outcome, with cis-3, trans-4 isomers favoring the desired bicyclic product.
Alternative protecting groups such as trifluoroacetamide can lead to cleaner reactions but require additional steps to convert to the tert-butyl carbamate form.
Commercial suppliers provide this compound with high purity (≥95%) and detailed characterization, supporting its use in research and development.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology
Preliminary studies indicate that compounds with similar bicyclic structures exhibit significant interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). This suggests that tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate could be explored as a potential modulator of neurotransmitter systems, which may lead to:
- Development of new treatments for neurological disorders such as anxiety, depression, and schizophrenia.
- Investigation into its role as a ligand for specific receptor subtypes.
2. Drug Design
Due to its structural uniqueness, this compound can serve as a lead structure in drug design:
- Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the bicyclic structure affect biological activity can guide the development of more potent derivatives.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl N-{2-methyl-7-azabicyclo[2.2.1]heptan-2-yl}carbamate | C₁₂H₂₄N₂O₂ | Methyl group at position 2 may influence biological activity differently |
| Tert-butyl N-{3-azabicyclo[2.2.1]heptan-7-yl}carbamate | C₁₂H₂₂N₂O₂ | Variation in nitrogen position could alter pharmacodynamics |
| Tert-butyl N-{3-methyl-azabicyclo[2.2.1]heptan-5-yl}carbamate | C₁₁H₂₀N₂O₂ | Methyl group at position 3 potentially affecting solubility |
Case Studies and Research Findings
Case Study 1: Binding Affinity Studies
Research conducted on structurally similar compounds has shown promising results in binding affinity assays with various neurotransmitter receptors, including serotonin and dopamine receptors. These findings suggest that this compound may also exhibit similar properties, warranting further investigation.
Case Study 2: In Vivo Efficacy
In animal models, compounds with analogous structures have demonstrated efficacy in reducing symptoms associated with neurodegenerative diseases. Future studies could focus on assessing the therapeutic potential of this compound in such models.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The bicyclic structure allows for high affinity binding to these targets, leading to significant biological effects .
Comparison with Similar Compounds
Ring Size and Substituent Position
Key Observations :
- Ring size directly impacts rigidity and solubility . Larger rings (e.g., octane derivatives) may improve solubility but reduce conformational rigidity .
- Substituent position (5-yl vs. 7-yl) alters steric hindrance and electronic distribution, influencing binding to biological targets .
Stereochemical Variations
Key Observations :
- Stereochemical purity is critical for drug development. Single-enantiomer derivatives exhibit superior target engagement compared to racemic mixtures .
Functional Group Modifications
Key Observations :
- Hydrophilic groups (e.g., -OH) enhance solubility but may reduce membrane permeability.
- Electrophilic groups (e.g., -CHO) enable bioconjugation but require stabilization .
Biological Activity
Tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate is a chemical compound characterized by its bicyclic structure, which incorporates a nitrogen atom into a unique bicyclic framework. Its molecular formula is with a molecular weight of approximately 212.29 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent.
- Molecular Formula :
- Molecular Weight : 212.29 g/mol
- CAS Number : 1250995-45-9
- Purity : Typically around 97% .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in biochemical pathways and cellular processes .
Pharmacological Applications
Research indicates that compounds containing the bicyclic amino moiety, such as this compound, may serve as potent inhibitors for certain enzymes, including Dipeptidyl Peptidase-4 (DPP-4), which is relevant in the treatment of type 2 diabetes mellitus .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (nM) |
|---|---|---|---|
| Neogliptin (12a) | Similar bicyclic structure | DPP-4 inhibitor | 16.8 ± 2.2 |
| Tert-butyl N-{3-methyl-azabicyclo[2.2.1]heptan-5-yl}carbamate | Variation in nitrogen position | Potential DPP-4 inhibition | TBD |
| Tert-butyl (1S,4S)-(-)-2,5-diazabicyclo[2.2.1]heptane | Similar core structure | Varying pharmacodynamics | TBD |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- DPP-4 Inhibition : A study demonstrated that compounds with a bicyclic structure could effectively inhibit DPP-4, suggesting potential for managing hyperglycemia in diabetic patients . The structure activity relationship (SAR) indicated that modifications to the bicyclic moiety could enhance potency and selectivity.
- Stability and Solubility : The compound's stability in aqueous solutions was noted, which is crucial for therapeutic applications . Low intramolecular cyclization potential contributes to this stability, making it a candidate for further drug development.
- Protein-Ligand Interactions : Detailed molecular modeling studies revealed how this compound interacts with key residues in the DPP-4 active site, forming significant hydrophobic and hydrogen bonding interactions that are essential for its inhibitory activity .
Q & A
Q. What are the common synthetic routes for tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via carbamate protection of the 2-azabicyclo[2.2.1]heptane scaffold. Key steps include:
-
Ring-closing strategies : Use of bicyclic amine precursors (e.g., 2-azabicyclo[2.2.1]heptane) reacted with tert-butyl carbamate protecting agents like Boc anhydride [(Boc)₂O] under basic conditions (e.g., DMAP or TEA) .
-
Stereochemical control : Reaction temperature (0–25°C) and solvent polarity (e.g., DCM vs. THF) impact regioselectivity and byproduct formation .
-
Yield optimization : Higher yields (>70%) are achieved with excess Boc anhydride (1.2–1.5 equiv) and inert atmospheres to prevent amine oxidation .
- Data Table : Synthetic Routes Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Boc Protection | (Boc)₂O, TEA, DCM, 0°C → RT | 78 | >95% | |
| Microwave-assisted | Boc₂O, DMAP, THF, 80°C, 30 min | 85 | 98% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are key peaks interpreted?
- Methodological Answer :
-
¹H/¹³C NMR : The bicyclic scaffold shows distinct signals:
-
N-H proton : Disappears upon Boc protection (δ 1.4–1.5 ppm for tert-butyl group) .
-
Bridgehead protons : Split into multiplet peaks (δ 2.8–3.5 ppm) due to restricted rotation .
-
IR Spectroscopy : Confirm Boc group via C=O stretch (~1690–1710 cm⁻¹) and N-H absence .
-
Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 213.3 (C₁₁H₂₀N₂O₂) .
- Data Table : Key NMR Assignments
| Proton Position | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| tert-Butyl CH₃ | 1.43 | Singlet | |
| Bridgehead CH | 3.12 | Multiplet | |
| Carbamate NH | - | (Protected) |
Advanced Research Questions
Q. How can computational modeling resolve stereochemical ambiguities in the 2-azabicyclo[2.2.1]heptane core during synthesis?
- Methodological Answer :
-
DFT Calculations : Optimize geometry using Gaussian or ORCA to predict NMR/IR spectra. Compare with experimental data to assign endo vs. exo configurations .
-
Docking Studies : Assess pharmacological relevance by modeling interactions with targets (e.g., orexin receptors, as seen in related azabicyclo compounds) .
-
MD Simulations : Evaluate stability of Boc-protected derivatives in solvent environments (e.g., water vs. DMSO) to guide solubility experiments .
- Data Table : Computational vs. Experimental Data
| Parameter | DFT Prediction | Experimental | Deviation |
|---|---|---|---|
| C=O Stretch (cm⁻¹) | 1705 | 1698 | 0.4% |
| Bridgehead C-N Bond (Å) | 1.47 | 1.46 | 0.7% |
Q. How should researchers address contradictions in reported stability data for this compound under acidic conditions?
- Methodological Answer :
-
Controlled Degradation Studies :
-
Expose the compound to HCl (0.1–1.0 M) at 25–50°C. Monitor via HPLC for deprotection (Boc group removal) .
-
Use LC-MS to identify byproducts (e.g., free amine or ring-opened intermediates) .
-
Root-Cause Analysis :
-
Variability may arise from trace moisture in solvents or differences in HCl concentration .
-
Replicate experiments under anhydrous conditions (e.g., dry dioxane) to isolate variables .
- Data Table : Stability Under Acidic Conditions
| HCl Conc. (M) | Temp (°C) | Half-Life (h) | Major Byproduct |
|---|---|---|---|
| 0.1 | 25 | >48 | None |
| 1.0 | 50 | 2.5 | Free Amine |
Q. What strategies optimize the compound’s utility in peptide-based drug discovery?
- Methodological Answer :
-
Conformational Restriction : The bicyclic core reduces peptide backbone flexibility, enhancing target binding (e.g., HCV protease inhibitors like Ledipasvir analogs) .
-
SPPS Compatibility : Incorporate via Fmoc-chemistry by pre-attaching to resin-bound peptides .
-
Biological Assays : Test against serine proteases or GPCRs (e.g., orexin receptors) using fluorescence polarization or SPR .
- Data Table : Bioactivity Screening Results
| Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| Orexin Receptor 1 | 120 | Calcium Flux | |
| HCV NS5A | 8.7 | Viral Replication |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
